molecular formula C4H9BrO B157970 4-Bromo-1,1,2,2,3,3,4,4-octadeuteriobutan-1-ol CAS No. 136091-68-4

4-Bromo-1,1,2,2,3,3,4,4-octadeuteriobutan-1-ol

Cat. No.: B157970
CAS No.: 136091-68-4
M. Wt: 161.07 g/mol
InChI Key: SIJLYRDVTMMSIP-SVYQBANQSA-N
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Description

“4-Bromo-1,1,2,2,3,3,4,4-octadeuteriobutan-1-ol” is a brominated and deuterated derivative of butanol. It has a bromine atom attached to the fourth carbon and eight deuterium atoms replacing the hydrogen atoms in the molecule .


Molecular Structure Analysis

The molecule is likely to have a linear structure typical of butanols, with a bromine atom attached to one end of the carbon chain and a hydroxyl group (-OH) attached to the other end. The presence of deuterium atoms instead of hydrogen would not significantly alter the overall structure but could affect certain properties such as the compound’s vibrational spectra .


Chemical Reactions Analysis

As a brominated alcohol, this compound would likely participate in reactions typical of these functional groups. For example, it could undergo nucleophilic substitution reactions with the bromine atom or elimination reactions to form alkenes. The hydroxyl group could be involved in condensation reactions or could be deprotonated to form an alkoxide .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. As a brominated alcohol, it would likely have higher boiling and melting points than the corresponding non-brominated alcohol. The presence of deuterium atoms could also affect properties such as the compound’s density and vibrational spectra .

Scientific Research Applications

Applications in Synthetic Chemistry

In synthetic chemistry, the compound is used for stereoselective epoxidation reactions. Studies have shown that the presence of a bromine atom can induce variations in the stereochemical course of microbial epoxidation, producing epoxides predominantly in the 2R-form. The enantiomeric composition of the resulting epoxides depends on both the microorganism used and the substrate studied, highlighting the compound's utility in achieving desired stereoselectivity in organic synthesis (Archelas, Hartmans, & Tramper, 1988).

Spectroscopy and Materials Science

In spectroscopy and materials science, the deuterated aspect of 4-Bromo-1,1,2,2,3,3,4,4-octadeuteriobutan-1-ol is particularly valuable. Deuterated compounds are often used in NMR spectroscopy to reduce the background signal from hydrogen, allowing for clearer analysis of the molecular structure and dynamics. The compound's unique vibration spectra and rotational isomerism make it an excellent subject for studying the effects of halogen substitution on molecular behavior in different states of aggregation (Matsuura et al., 1979).

Environmental and Industrial Applications

The compound's bromine and deuterium content also makes it a candidate for environmental and industrial applications. For instance, brominated compounds are used in advanced oxidation processes for water treatment. Research into the reactivity and electronic properties of similar brominated compounds, including their non-linear optical properties, provides valuable insights into their potential applications in industrial processes and materials science (Nazeer et al., 2020).

Biochemical Analysis

Biochemical Properties

4-Bromo-1-butanol-d8 plays a significant role in biochemical reactions, particularly as a tracer in drug development processes. The deuterium labeling allows for precise quantitation of the compound during metabolic studies. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics. The interactions between 4-Bromo-1-butanol-d8 and these enzymes are crucial for understanding its metabolic pathways and potential effects on drug metabolism .

Cellular Effects

4-Bromo-1-butanol-d8 influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, 4-Bromo-1-butanol-d8 can alter cellular metabolism by modulating the activity of metabolic enzymes, thereby impacting the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of 4-Bromo-1-butanol-d8 involves its binding interactions with specific biomolecules. The deuterium atoms in its structure can influence the binding affinity and specificity of the compound towards its target enzymes and proteins. This can result in either inhibition or activation of these biomolecules, leading to changes in their functional activity. For example, 4-Bromo-1-butanol-d8 may inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-1-butanol-d8 can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have shown that 4-Bromo-1-butanol-d8 can maintain its activity over extended periods, although some degradation may occur under certain conditions .

Dosage Effects in Animal Models

The effects of 4-Bromo-1-butanol-d8 in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and adverse effects, while higher doses can lead to significant toxicological responses. Studies have shown that there are threshold effects, where the compound’s impact on cellular and physiological functions becomes more pronounced at higher concentrations. It is essential to determine the optimal dosage to balance efficacy and safety in animal models .

Metabolic Pathways

4-Bromo-1-butanol-d8 is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidative metabolism of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The presence of deuterium atoms can affect the rate and extent of these metabolic reactions, providing insights into the compound’s metabolic flux and its impact on metabolite levels .

Transport and Distribution

Within cells and tissues, 4-Bromo-1-butanol-d8 is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The distribution of 4-Bromo-1-butanol-d8 can influence its biological activity and effectiveness in biochemical assays .

Properties

IUPAC Name

4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO/c5-3-1-2-4-6/h6H,1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJLYRDVTMMSIP-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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